An In-depth Technical Guide to 2-Methoxythiophene: Core Properties and Characteristics
An In-depth Technical Guide to 2-Methoxythiophene: Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxythiophene is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a thiophene (B33073) ring substituted with a methoxy (B1213986) group at the 2-position, imparts unique reactivity that makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers and organic semiconductors.[1] The electron-donating nature of the methoxy group activates the thiophene ring, influencing its regioselectivity in various chemical transformations, particularly electrophilic substitution reactions. This guide provides a comprehensive overview of the fundamental properties, spectroscopic data, reactivity, and key experimental protocols related to 2-Methoxythiophene.
Core Properties of 2-Methoxythiophene
The physical and chemical properties of 2-Methoxythiophene are summarized in the tables below, providing a ready reference for experimental design and characterization.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆OS | [2][3] |
| Molecular Weight | 114.17 g/mol | [2][3] |
| CAS Number | 16839-97-7 | [2][3][4] |
| Appearance | Clear yellow to colorless liquid | [1][4][5] |
| Boiling Point | 151-152 °C at 762 mmHg | [3][4] |
| 80-82 °C at 65 mmHg | [3] | |
| 61-63 °C at 15 mmHg | [3] | |
| Density | 1.133 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.528 | [3][4] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [3][6] |
| Solubility | Soluble in alcohol. Water solubility: 1597 mg/L at 25 °C (estimated) | [5] |
| logP (o/w) | 2.130 | [5] |
Spectroscopic Data
| Spectroscopic Technique | Key Data and Interpretation | Source |
| ¹H NMR | Spectra available, showing characteristic peaks for the methoxy group and the aromatic protons on the thiophene ring. | [2] |
| ¹³C NMR | Spectra available for detailed structural elucidation. | [7] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z = 114. Other significant peaks at m/z = 99 and 55. | [4] |
| Infrared (IR) Spectroscopy | FTIR spectra are available, showing characteristic C-O, C-S, and aromatic C-H stretching and bending vibrations. | [4] |
| Raman Spectroscopy | Raman spectra are available for vibrational analysis. | [2] |
Reactivity and Synthetic Applications
The reactivity of 2-Methoxythiophene is largely dictated by the electron-donating methoxy group, which activates the thiophene ring towards electrophilic attack, primarily at the 5-position.
Electrophilic Aromatic Substitution
The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2-Methoxythiophene, the 5-position is electronically favored for substitution due to resonance stabilization of the intermediate carbocation.
Caption: General mechanism of electrophilic substitution on 2-Methoxythiophene.
Metalation
Like other thiophenes, 2-Methoxythiophene can undergo metalation, typically with organolithium reagents. The position of metalation is influenced by the directing effect of the methoxy group.
Experimental Protocols
Synthesis of 2-Methoxythiophene
A common method for the synthesis of 2-Methoxythiophene is a copper-catalyzed Williamson ether synthesis.
Materials:
-
Sodium methoxide (B1231860) solution in methanol
-
Copper(I) bromide (CuBr)
-
Polyethylene (B3416737) glycol dimethyl ether (PEG DME 500)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Decalite (filter aid)
Procedure:
-
In a suitable reactor, charge 2-bromothiophene, copper(I) bromide (1 mol%), and polyethylene glycol dimethyl ether (2 mol%).
-
Add a 30% solution of sodium methoxide in methanol.
-
Heat the mixture to 90 °C and monitor the reaction progress by gas chromatography (GC) until the conversion of 2-bromothiophene is greater than 98% (typically around 8 hours).
-
Upon completion, cool the reaction mixture and slowly pour it into water.
-
Filter the mixture through a pad of Decalite.
-
Extract the aqueous phase twice with methyl tert-butyl ether.
-
Combine the organic phases and purify by vacuum fractional distillation to yield 2-methoxythiophene. A typical yield is around 86.4% with a purity of >99% by GC.[4]
Caption: Workflow for the synthesis of 2-Methoxythiophene.
Safety Information
2-Methoxythiophene is a flammable liquid and vapor.[2][6] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Methoxythiophene is a valuable heterocyclic compound with well-defined physical, chemical, and spectroscopic properties. Its activated ring system makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The synthetic protocols and reactivity patterns described in this guide provide a solid foundation for its application in research and development.
References
- 1. 2-Methoxythiophene [webbook.nist.gov]
- 2. 2-Methoxythiophene(16839-97-7) 1H NMR spectrum [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Methoxythiophene | C5H6OS | CID 85610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
